2'-Acetyl[1,1'-biphenyl]-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
858035-57-1 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(2-acetylphenyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(17)14-4-2-3-5-15(14)13-8-6-12(10-16)7-9-13/h2-9H,1H3 |
InChI Key |
PIKZLGAPHWSYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental formula.
Table 1: Theoretical Mass Data for 2'-Acetyl[1,1'-biphenyl]-4-carbonitrile
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Note: This table represents calculated theoretical values. Experimental verification via HRMS is a standard procedure for compound characterization.
Gas chromatography-mass spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and to aid in the identification of the compound based on its fragmentation pattern. An analysis of this compound by GC-MS would provide a retention time characteristic of the compound and a mass spectrum. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the structural features of the molecule, such as the loss of a methyl group or the cleavage of the biphenyl (B1667301) bond. However, specific GC-MS data, including retention time and fragmentation patterns for this compound, have not been reported in the available scientific literature.
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.
By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, it is possible to determine the precise arrangement of atoms within the crystal lattice. This provides definitive proof of the compound's structure, including bond lengths, bond angles, and stereochemistry. A successful single crystal X-ray diffraction study of this compound would yield a detailed crystallographic information file (CIF), containing all the atomic coordinates and cell parameters. At present, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases.
The biphenyl system is characterized by a rotational flexibility around the central carbon-carbon single bond. The dihedral angle between the two phenyl rings is a key conformational parameter. In the solid state, this angle is influenced by the steric and electronic effects of the substituents, as well as by crystal packing forces. For substituted biphenyls, non-planar conformations are common due to steric hindrance between ortho-substituents. In the case of this compound, a significant twist between the two rings would be expected. A detailed analysis of its crystal structure would provide the precise dihedral angle.
Table 2: Expected Conformational Parameters for this compound from X-ray Crystallography
| Parameter | Description | Expected Value |
|---|
Note: The exact value for the dihedral angle would be determined from experimental X-ray diffraction data, which is currently unavailable.
The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the crystal structure of this compound, one might anticipate interactions involving the nitrile and acetyl groups, as well as potential π-π stacking between the aromatic rings of adjacent molecules. The absence of strong hydrogen bond donors suggests that C-H···O or C-H···N interactions might play a role in stabilizing the crystal lattice. A detailed crystallographic study would be necessary to identify and characterize these specific intermolecular contacts.
Iv. Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
No published DFT calculation data specifically for 2'-Acetyl[1,1'-biphenyl]-4-carbonitrile could be located.
Information regarding the optimized geometry, bond lengths, bond angles, and dihedral angles resulting from DFT calculations for this compound is not available in the reviewed literature. Analysis of its possible molecular conformations and their relative stabilities has not been reported.
A detailed analysis of the electronic structure of this compound is not present in available scientific sources.
Specific values for the HOMO and LUMO energies, and consequently the HOMO-LUMO energy gap for this compound, have not been reported. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability; a large gap implies high stability, whereas a small gap suggests the molecule is more reactive. Without computational data, a quantitative discussion of these properties for the target molecule is not possible.
There are no available NBO analysis results for this compound. This type of analysis provides insight into intramolecular bonding, charge transfer interactions, and the delocalization of electron density, which are key to understanding the molecule's stability and electronic characteristics.
MESP maps for this compound, which would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule and predict its reactivity sites for intermolecular interactions, have not been published.
A theoretical vibrational frequency analysis for this compound, which is used to predict infrared and Raman spectra, is not available. Consequently, a correlation between calculated vibrational modes and any existing experimental spectroscopic data cannot be performed.
Electronic Structure Analysis
Molecular Dynamics (MD) Simulations
MD simulation is a computational method used to analyze the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation would provide a dynamic view of this compound, revealing how its structure and stability are influenced by its environment.
Simulation of Intermolecular Interaction Dynamics
MD simulations can also model how a molecule of this compound interacts with other molecules, such as solvents or biological macromolecules. mdpi.com By simulating the compound in various environments, researchers could analyze the types and strengths of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern its behavior in solution and its potential binding to a target site. tju.edu.cn
Prediction of Reactivity and Selectivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to predict how and where a molecule is likely to undergo a chemical reaction. researchgate.netbohrium.com
| Parameter | Symbol | Formula | Description |
| Ionization Potential | I | -EHOMO | The energy required to remove an electron. |
| Electron Affinity | A | -ELUMO | The energy released when an electron is added. |
| Electronegativity | χ | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness | η | (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness | S | 1 / η | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | χ² / (2η) | A measure of the molecule's electrophilic nature. |
Fukui Function Analysis for Local Reactivity and Reaction Pathways
Nucleophilic attack (where an electron-rich species will attack the molecule).
Electrophilic attack (where an electron-poor species will attack the molecule).
Radical attack .
This level of detail is invaluable for predicting the outcomes of chemical reactions and understanding reaction mechanisms. For this compound, this analysis would identify which of the carbon or nitrogen atoms are the most likely centers of reactivity.
V. Advanced Applications in Materials Science and Optoelectronics
Design Principles for Optoelectronic Materials
The efficacy of an organic molecule in optoelectronic devices is fundamentally tied to its structure. The arrangement of atoms and functional groups dictates its electronic energy levels, charge transport capabilities, and light-emitting properties.
The electronic behavior of 2'-Acetyl[1,1'-biphenyl]-4-carbonitrile is a direct consequence of its constituent parts. The [1,1'-biphenyl] core provides a rigid, π-conjugated system that facilitates the delocalization of electrons, a crucial feature for charge transport. The two phenyl rings are linked by a single bond, allowing for rotational freedom which can influence the extent of conjugation and, consequently, the electronic properties.
The functional groups attached to this biphenyl (B1667301) scaffold further modulate these properties. The acetyl group (–COCH₃) at the 2'-position and the carbonitrile group (–CN) at the 4-position are both electron-withdrawing. These groups lower the energy levels of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This modification of energy levels is critical for tuning the injection and transport of electrons within an electronic device. The specific placement of the acetyl group at the 2'-position introduces a steric twist between the two phenyl rings, which can disrupt full planarity. This twisting can be strategically used to control intermolecular interactions and influence the material's emission properties in the solid state.
The biphenyl and nitrile moieties are not merely structural components; they play active roles in the essential processes of conjugation and charge transfer.
The biphenyl moiety serves as the foundational conjugated bridge. Biphenyl derivatives are widely used as building blocks for fluorescent materials in OLEDs and as structural units in liquid crystals. rsc.org Their rigid structure contributes to high thermal stability and good charge mobility, which are desirable characteristics for durable and efficient electronic devices.
Integration into Organic Light-Emitting Diodes (OLEDs)
The structural and electronic features of this compound make it a promising building block for the emissive layer in OLEDs. By incorporating this unit into larger molecular structures, materials with tailored light-emitting properties can be developed.
To be used in practical devices, small molecules like this compound are often chemically linked to form oligomers or polymers. researchgate.netnih.gov These larger structures can be processed from solution, enabling the use of cost-effective manufacturing techniques like spin-coating or roll-to-roll printing. nih.gov
Several modern cross-coupling reactions can be employed to synthesize these materials. For instance, by first functionalizing the this compound monomer with reactive groups like halogens (e.g., bromine) or boronic esters, it can be polymerized using methods such as:
Suzuki-Miyaura Coupling: A versatile reaction that couples aryl halides with aryl boronic acids, catalyzed by a palladium complex. rsc.org
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, also catalyzed by palladium. nih.gov
These synthetic strategies allow for the creation of well-defined π-conjugated macromolecules where the electronic and photophysical properties of the original this compound unit are extended and enhanced. nih.gov
The photophysical properties determine the color and efficiency of light emission from an OLED. For a material based on this compound, these properties would be thoroughly investigated using spectroscopic techniques.
Absorption: UV-visible absorption spectroscopy reveals the wavelengths of light the material can absorb to reach an excited state.
Emission: Photoluminescence spectroscopy measures the wavelengths of light emitted as the material relaxes from its excited state. The peak emission wavelength defines the color of the light. Biphenyl-based emitters are often designed for blue emission.
Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A moderate Stokes shift is often desirable to minimize re-absorption of emitted light, which can reduce efficiency.
Computational modeling is also a powerful tool for predicting these properties and guiding the design of new materials. researchgate.net
Table 1: Representative Photophysical Data for a Biphenyl-Carbonitrile Based Emitter
| Property | Value | Significance |
| Absorption Maximum (λabs) | ~350 nm | Wavelength of maximum light absorption. |
| Emission Maximum (λem) | ~450 nm (Blue) | Wavelength of maximum light emission, determines the color. |
| Stokes Shift | ~100 nm | Energy difference between absorption and emission, affects re-absorption. |
| Photoluminescence Quantum Yield (ΦPL) | > 70% | Efficiency of converting absorbed photons into emitted photons. |
Note: The values in this table are hypothetical and representative of typical blue-emitting organic compounds for illustrative purposes.
Applications in Lasing Materials
The development of electrically pumped organic lasers is a major goal in optoelectronics. The materials used for this purpose must exhibit high photoluminescence quantum yields, demonstrate optical gain, and possess excellent photostability.
Single crystals of certain biphenyl-containing thiophene (B33073) oligomers have shown promising results as organic laser media, capable of stable lasing at room temperature. nih.govresearchgate.net These materials form natural resonant cavities, which are essential for laser action. nih.gov The rigid and highly fluorescent nature of the biphenyl core in this compound suggests that its derivatives could also be suitable for lasing applications. By incorporating this unit into highly ordered structures, such as single crystals or the main chain of a polymer, it might be possible to achieve the necessary conditions for amplified spontaneous emission (ASE) and lasing. Further research would be needed to optimize the molecular design to enhance gain and minimize optical losses.
The investigation into the mesomorphic properties and potential applications of this particular compound within the field of materials science and optoelectronics, specifically concerning liquid crystals, did not yield any detailed research findings, data on phase transitions, or its role as a component in liquid crystal mixtures.
Scientific literature readily provides information on a variety of other biphenyl derivatives that exhibit liquid crystalline behavior. Compounds such as 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) and 4-Octyl-4'-cyanobiphenyl (8CB) are well-documented examples, with extensive data available on their synthesis, transition temperatures, and mesophase characterization. However, equivalent information for this compound could not be located.
Therefore, this article cannot provide the requested section on ", 5.4. Exploration in Liquid Crystalline Phases and Materials" for the specified compound due to the absence of relevant scientific data in the public domain.
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for 2'-Acetyl[1,1'-biphenyl]-4-carbonitrile, and how can reaction conditions be optimized?
- Answer : Synthesis often involves Friedel-Crafts acylation of a biphenyl precursor. For example, bromination of 4'-methyl-[1,1'-biphenyl]-4-carbonitrile followed by nucleophilic substitution with acetyl groups using AlCl₃ as a catalyst. Key optimization parameters include:
- Catalyst stoichiometry : Excess AlCl₃ (1.2 equiv.) improves electrophilic substitution.
- Temperature control : Maintaining 0–5°C minimizes diacetylated byproducts.
- Solvent choice : Dichloromethane enhances acylation efficiency due to its polarity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : The acetyl proton appears as a singlet at δ ~2.6 ppm, while the biphenyl aromatic protons show splitting patterns (e.g., doublets at δ 7.4–8.2 ppm).
- IR spectroscopy : C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group.
- HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm validate purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the acetyl group. Accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis can determine degradation kinetics .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Answer : The electron-withdrawing cyano group at the 4-position deactivates its attached ring, directing electrophiles (e.g., NO₂⁺) to the acetyl-substituted ring. Computational studies (DFT) reveal:
- Charge distribution : The acetyl group increases electron density at the 2'-position (Mulliken charge: −0.12 e).
- Transition-state analysis : Lower activation energy (ΔG‡ = 18.2 kcal/mol) for substitution at the acetylated ring vs. the nitrile ring (ΔG‡ = 24.7 kcal/mol) .
Q. How does the acetyl group influence the compound’s biological activity compared to alkyl-substituted analogs?
- Answer : Comparative MIC assays against E. coli and S. aureus show the acetyl derivative has 2–4× higher antimicrobial activity than 4'-butyl analogs (MIC = 16 µg/mL vs. 32 µg/mL). This is attributed to:
- Enhanced lipophilicity (logP = 3.2 vs. 2.8 for butyl analogs), improving membrane permeability.
- Docking studies : The acetyl group forms hydrogen bonds with bacterial enoyl-ACP reductase (FabI) .
Q. How can researchers resolve discrepancies in reported antitumor IC₅₀ values for this compound?
- Answer : Variations arise from cell line specificity (e.g., IC₅₀ = 8 µM in HeLa vs. 22 µM in MCF-7) and assay protocols . Standardization steps:
- Use MTT assays with 48-hour exposure.
- Control solvent (DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts.
- Validate via apoptosis markers (e.g., caspase-3 activation) .
Q. What computational models predict the liquid crystal behavior of this compound derivatives?
- Answer : Molecular dynamics simulations (OPLS-AA force field) calculate:
- Nematic phase stability : Anchoring energy of ~0.02 eV/molecule.
- Dielectric anisotropy (Δε) : ~12.5 at 25°C.
Experimental validation via differential scanning calorimetry (DSC) and XRD confirms transition temperatures (e.g., Cr–N phase at 120°C) .
Q. How can diacetylated byproducts be suppressed during synthesis?
- Answer :
- Low-temperature acylation (0°C) reduces over-substitution.
- Stoichiometric control : Limit acetyl chloride to 1.05 equiv.
- TLC monitoring (hexane:ethyl acetate 3:1, Rf = 0.45 for product) enables early byproduct detection.
- Recrystallization : Ethanol/THF (4:1) removes diacetylated impurities .
Key Notes
- Structural analogs (e.g., 4'-butyl derivatives) provide indirect insights into reactivity and bioactivity.
- Methodological rigor is critical for resolving data contradictions in biological and synthetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
